Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrimidine ring, a piperidine ring, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Formation of the thiazole ring: This can be done through the reaction of α-haloketones with thiourea under reflux conditions.
Coupling reactions: The different rings are then coupled together using appropriate coupling agents such as carbodiimides or phosphonium salts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its complex structure and multiple functional groups.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(pyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 2-(piperidin-4-yl)acetate: Similar structure but without the thiazole ring.
Ethyl 2-(thiazol-4-yl)acetate: Similar structure but without the pyrimidine and piperidine rings.
Biological Activity
Ethyl [2-({[1-(pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrimidine moiety, and a piperidine group, which are known to contribute to various biological activities. The molecular formula is C15H20N4O2S, with a molecular weight of 320.41 g/mol. The presence of these structural components suggests potential interactions with biological targets.
Interaction with P-glycoprotein (P-gp)
One significant aspect of the biological activity of this compound is its interaction with P-glycoprotein (P-gp), an important efflux transporter involved in drug metabolism and resistance. Research indicates that compounds similar to this compound can stimulate the ATPase activity of P-gp, suggesting they may act as substrates or modulators of this transporter .
Anticancer Activity
This compound has shown promising anticancer properties in vitro. In studies involving various cancer cell lines, the compound demonstrated the ability to reduce tumor growth and weight without significant side effects. The mechanism appears to involve the inhibition of CDK9-mediated transcription, leading to decreased levels of Mcl-1, an anti-apoptotic protein .
Inhibition of Protein Expression
In vitro studies have also indicated that this compound can suppress the expression of collagen type I alpha 1 (COL1A1), which is crucial for extracellular matrix formation. This effect was observed using enzyme-linked immunosorbent assay (ELISA) methods on hepatic stellate cells (HSC-T6), suggesting its potential in fibrotic conditions .
Synthesis and Testing
A series of analogs based on the lead compound were synthesized to evaluate their biological activity. The structure–activity relationship (SAR) studies revealed that modifications in the thiazole or piperidine moieties significantly impacted the efficacy against P-gp and cancer cell lines .
Compound | Activity | Mechanism |
---|---|---|
Ethyl [2-(pyrimidin-2-yl)piperidin-4-carbonyl]thiazole | Anticancer | Inhibition of CDK9 |
Ethyl [2-(thiazol-5-yl)piperidin] | P-gp Modulator | ATPase stimulation |
Properties
Molecular Formula |
C17H21N5O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-pyrimidin-2-ylpiperidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H21N5O3S/c1-2-25-14(23)10-13-11-26-17(20-13)21-15(24)12-4-8-22(9-5-12)16-18-6-3-7-19-16/h3,6-7,11-12H,2,4-5,8-10H2,1H3,(H,20,21,24) |
InChI Key |
SUEWTKKBKJQWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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